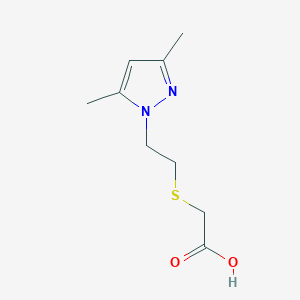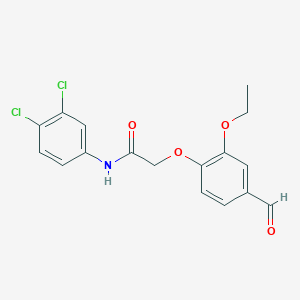
Desethyl chloroquine diphosphate
Vue d'ensemble
Description
Desethyl chloroquine (diphosphate) is a major desethyl metabolite of chloroquine, a well-known antimalarial drug. Chloroquine has been used for decades to treat malaria and other conditions such as rheumatoid arthritis and lupus erythematosus . Desethyl chloroquine (diphosphate) retains some of the pharmacological activity of its parent compound and has been studied for its potential therapeutic applications .
Applications De Recherche Scientifique
Mécanisme D'action
Desethyl chloroquine (diphosphate) exerts its effects by inhibiting the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin. This leads to the accumulation of toxic heme, which ultimately kills the parasite . Additionally, the compound may affect other molecular targets and pathways, contributing to its pharmacological activity .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Desethyl chloroquine diphosphate interacts with various enzymes and proteins. It is a product of the metabolism of Chloroquine, which is rapidly dealkylated via cytochrome P450 enzymes (CYP) into the pharmacologically active this compound . This interaction with CYP enzymes is a key aspect of its biochemical role.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting autophagy and toll-like receptors (TLRs) . This can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It is an inhibitor of autophagy and toll-like receptors (TLRs) . This means it can bind to these receptors and inhibit their function, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The parent drugs and metabolites are excreted with a half-life of elimination of approximately 40 days . Slow release from sequestered stores of the drugs means that after discontinuation, they continue to be released into the plasma for years .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For example, in acute toxicity experiments in animal models, the dose at which 50% die (LD50) is approximately twice as high with hydroxychloroquine as with chloroquine .
Metabolic Pathways
This compound is involved in the metabolic pathways of Chloroquine. It is a major desethyl metabolite of Chloroquine, which is rapidly dealkylated via cytochrome P450 enzymes (CYP) into the pharmacologically active this compound .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is 60% bound to plasma proteins and equally cleared by the kidney and liver .
Subcellular Localization
Chloroquine, the parent compound of this compound, passively diffuses through cell membranes and into endosomes, lysosomes, and Golgi vesicles . This could suggest similar subcellular localization for this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Desethyl chloroquine (diphosphate) is synthesized through the desethylation of chloroquine. The process involves the removal of an ethyl group from chloroquine, typically using chemical reagents under controlled conditions. The reaction conditions often include the use of strong acids or bases to facilitate the desethylation process .
Industrial Production Methods
Industrial production of desethyl chloroquine (diphosphate) involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
Desethyl chloroquine (diphosphate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the chemical structure, potentially altering its pharmacological properties.
Substitution: Substitution reactions can introduce new functional groups into the molecule, affecting its activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcome .
Major Products
The major products formed from these reactions include various metabolites and derivatives of desethyl chloroquine (diphosphate), which may have different pharmacological activities and properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloroquine: The parent compound, widely used as an antimalarial drug.
Hydroxychloroquine: A derivative of chloroquine with similar pharmacological properties.
Bisdesethyl chloroquine: Another metabolite of chloroquine with distinct pharmacological activity.
Uniqueness
Desethyl chloroquine (diphosphate) is unique in its specific desethylation, which retains some of the pharmacological activity of chloroquine while potentially reducing certain side effects. Its distinct chemical structure and properties make it a valuable compound for research and therapeutic applications .
Propriétés
IUPAC Name |
4-N-(7-chloroquinolin-4-yl)-1-N-ethylpentane-1,4-diamine;phosphoric acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3.2H3O4P/c1-3-18-9-4-5-12(2)20-15-8-10-19-16-11-13(17)6-7-14(15)16;2*1-5(2,3)4/h6-8,10-12,18H,3-5,9H2,1-2H3,(H,19,20);2*(H3,1,2,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIKNKEKUPZTKFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.OP(=O)(O)O.OP(=O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28ClN3O8P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678694 | |
| Record name | Phosphoric acid--N~4~-(7-chloroquinolin-4-yl)-N~1~-ethylpentane-1,4-diamine (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
247912-76-1 | |
| Record name | Phosphoric acid--N~4~-(7-chloroquinolin-4-yl)-N~1~-ethylpentane-1,4-diamine (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



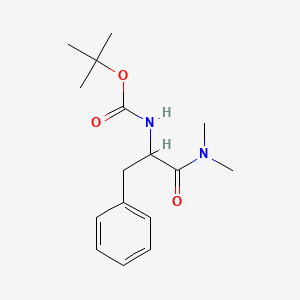
![2-[(1,1-Dioxothiolan-3-yl)amino]-3-methylbutanoic acid](/img/structure/B3119132.png)
![Tert-butyl 8-hydroxy-4,5-dihydro-1H-benzo[C]azepine-2(3H)-carboxylate](/img/structure/B3119137.png)

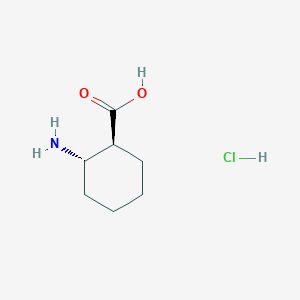
![8-Methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B3119165.png)
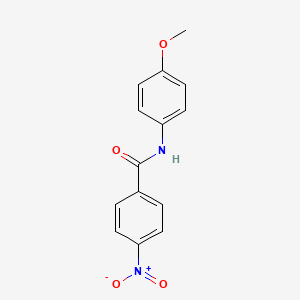
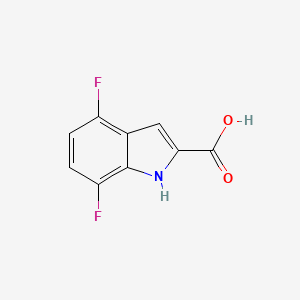
![[3-Methoxy-4-(2-methoxyethoxy)phenyl]methanamine](/img/structure/B3119177.png)
